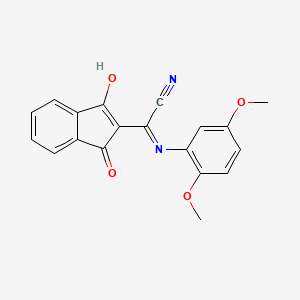

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile

Description

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an indan-2-ylidene moiety, and an ethanenitrile group

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c1-24-11-7-8-16(25-2)14(9-11)21-15(10-20)17-18(22)12-5-3-4-6-13(12)19(17)23/h3-9,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXWXXMUORTCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N=C(C#N)C2=C(C3=CC=CC=C3C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,5-Dimethoxyaniline: This can be synthesized from 2,5-dimethoxybenzaldehyde through a reduction reaction.

Formation of the Indan-2-ylidene Intermediate: This involves the reaction of indan-2-one with a suitable reagent to form the indan-2-ylidene moiety.

Coupling Reaction: The final step involves the coupling of 2,5-dimethoxyaniline with the indan-2-ylidene intermediate in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of similar structures exhibit significant antiproliferative activity against human tumor cell lines, leading to microtubule disruption and cell cycle arrest . The specific mechanisms of action include:

- Induction of apoptosis in cancer cells.

- Disruption of cellular microtubules.

- Antiangiogenic effects observed in vitro and in vivo.

Neuroprotective Effects

Research indicates that compounds with similar structural motifs may possess neuroprotective properties. They have been shown to stabilize cellular membranes and inhibit oxidative stress-induced damage . This suggests potential applications in treating neurodegenerative diseases.

Synthetic Pathways

The synthesis of 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile typically involves multi-step organic reactions. The general synthetic route can be summarized as follows:

- Formation of the Dioxoindole Framework: This is achieved through cyclization reactions involving appropriate precursors.

- Amination Step: The introduction of the 2,5-dimethoxyphenyl group via amination reactions.

- Final Coupling: The nitrile group is introduced to complete the structure.

Material Science Applications

The compound's unique chemical structure allows for potential applications in material science. Its derivatives can serve as:

- Fluorescent probes for detecting environmental pollutants.

- Components in organic light-emitting diodes (OLEDs) due to their electronic properties.

Case Studies

Mechanism of Action

The mechanism by which 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)propanenitrile: Similar structure but with a propanenitrile group.

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)butanenitrile: Similar structure but with a butanenitrile group.

Uniqueness

2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((2,5-Dimethoxyphenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile , also known by its CAS number 685550-63-4 , is a derivative of dioxoindene structures that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and notable biological activities, particularly in the context of cytotoxicity and anti-cancer properties.

- Molecular Formula : C19H14N2O4

- Molecular Weight : 334.33 g/mol

- Structure : The compound features a dimethoxyphenyl group attached to an indanone moiety, which is linked through an ethane nitrile functional group.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the compound.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 18.4 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting its potential as an anti-cancer agent.

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Study 1: Anti-Cancer Activity

In a study published in PubMed, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced cell cycle arrest and apoptosis through mitochondrial pathways, leading to a significant reduction in cell viability at concentrations above 10 µM .

Study 2: Comparative Analysis

A comparative analysis with other known anti-cancer agents showed that this compound was more effective than standard treatments like cisplatin in certain cell lines. This highlights its potential as a new lead compound in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.